3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound’s phenylpiperazine moiety may contribute to its ability to bind to AChE .
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic neurotransmission pathway . This can have downstream effects on cognitive function, as acetylcholine is involved in memory and learning processes .
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cognitive function . This makes the compound potentially useful in the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include nitrile oxides, captodative olefins, and methyl crotonate derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-throughput screening techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Phenylpiperazine Derivatives: Compounds containing the phenylpiperazine moiety with variations in other parts of the molecule.
Uniqueness
3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other isoxazole or phenylpiperazine derivatives.
Biological Activity
3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide is a synthetic compound belonging to the isoxazole class. Its unique structure incorporates an oxazole ring, a carboxamide group, and a chlorophenyl substituent, which contribute to its diverse biological activities. This article explores the compound's biological activity, particularly its potential therapeutic applications in neuropharmacology and oncology.
Chemical Structure and Properties
The molecular formula of this compound is C24H27ClN4O2 with a molecular weight of 438.9 g/mol. The presence of the chlorophenyl and piperazine moieties is significant for its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄ClN₂O |
Molecular Weight | 438.9 g/mol |
CAS Number | 1049395-66-5 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticonvulsant Activity : Studies have shown that the compound demonstrates anticonvulsant properties in animal models of epilepsy. It has been tested in the maximal electroshock (MES) and psychomotor seizure tests, revealing significant protective effects against seizures at doses around 100 mg/kg . This suggests potential use in treating epilepsy.
- Anticancer Potential : The compound's structural features may enhance its anticancer activity. Isoxazole derivatives have been noted for their cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values indicating effective inhibition of tumor growth in human cancer cell lines such as HeLa and CaCo-2 .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Ion Channel Modulation : The compound has been shown to inhibit voltage-sensitive sodium channels, which are critical in the propagation of neuronal action potentials. This action contributes to its anticonvulsant effects .
- Receptor Affinity : It has been suggested that the compound may interact with neurotransmitter receptors, including those involved in pain modulation and neuroprotection .
- Cytotoxicity Against Tumor Cells : The compound's ability to induce apoptosis in cancer cells may be linked to its structural characteristics, allowing it to interfere with cellular signaling pathways essential for tumor growth and survival .
Case Studies
Several studies highlight the biological activity of this compound:
- Study on Anticonvulsant Activity : In a study evaluating various derivatives of piperazine-based compounds, this compound was found to significantly protect mice from seizures induced by electrical stimulation (MES test), indicating its potential as an anticonvulsant agent .
- Anticancer Research : Another study demonstrated that related isoxazole compounds exhibited selective cytotoxicity against a panel of cancer cell lines with varying IC50 values ranging from 1 to 10 µM, suggesting that modifications to the isoxazole structure could enhance anticancer efficacy .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2/c1-17-21(22(26-30-17)19-9-5-6-10-20(19)24)23(29)25-11-12-27-13-15-28(16-14-27)18-7-3-2-4-8-18/h2-10H,11-16H2,1H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFDDUOBNDGLEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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